molecular formula C7H15NO B3263399 3,5-Dimethylpiperidin-4-ol CAS No. 373603-93-1

3,5-Dimethylpiperidin-4-ol

Cat. No. B3263399
CAS RN: 373603-93-1
M. Wt: 129.2 g/mol
InChI Key: XWMNKXXLTZKPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpiperidin-4-ol is a chemical compound with the molecular weight of 165.66 . It is also known by its IUPAC name, 3,5-dimethylpiperidin-4-ol hydrochloride . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 3,5-Dimethylpiperidin-4-ol is 1S/C7H15NO.ClH/c1-5-3-8-4-6 (2)7 (5)9;/h5-9H,3-4H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,5-Dimethylpiperidin-4-ol is a powder . It has a molecular weight of 165.66 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Stereochemistry

The synthesis of various derivatives of 3,5-dimethylpiperidin-4-ol, such as cis and trans 1,3-dimethylpiperidin-4-ols, has been explored. Studies focus on the configurations and preferred conformations of these derivatives based on their physical and chemical properties. For instance, conformational studies of esters of 1-methyl-piperidin-3-ol and isomeric 3-tropanols are noteworthy (A. Casy & W. Jeffery, 1972).

Catalytic Reduction and Stereochemistry

Research on the catalytic reduction of derivatives of 3,5-dimethylpiperid-4-one, including N-methyl and N-tert-butyl derivatives, highlights the stereochemical aspects and the anomalous behavior of certain derivatives during hydrogenation processes (E. A. Mistryukov & G. T. Katvalyan, 1970).

Luminescence and Solvatofluorochromism Properties

Squaraine dyes incorporating cis-3,5-dimethylpiperidine exhibit interesting properties like solution emission, crystalline-induced emission, and solvatofluorochromism. These dyes show potential in applications like optical materials due to their efficient emission and charge transfer effects (Fuqing Yu et al., 2021).

Thermochemistry of Methylpiperidines

Understanding the influence of the methyl group on the stability and conformational behavior of the piperidine ring, including 3,5-dimethylpiperidine, involves determining molar enthalpies of formation in different states. Theoretical calculations in this domain provide valuable insights into chemical stability and reactivity (M. Ribeiro da Silva et al., 2006).

Carcinogenesis Studies

The study of the carcinogenic effects of N-nitroso-3,5-dimethylpiperidine isomers in rats has led to insights into the differences in potency and carcinogenicity between the cis- and trans-isomers of this compound. This research is crucial for understanding the potential health hazards associated with various isomers (W. Lijinsky et al., 1982).

Antimicrobial and Antitubercular Properties

The synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides and their testing against various bacteria and Mycobacterium tuberculosis indicates significant antimicrobial and antitubercular properties. This research opens up possibilities for new therapeutic agents (Amit B. Patel et al., 2012).

NMR Studies and Stereochemistry

Research involving nuclear magnetic resonance (NMR) of dialkylsubstituted piperidines, including 3,5-dimethylpiperidine, has provided crucial insights into their molecular structure and the shielding effects of methyl groups on adjacent ring protons. This information is vital for understanding the chemical behavior of such compounds (D. Wendisch et al., 1970).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,5-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-8-4-6(2)7(5)9/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMNKXXLTZKPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpiperidin-4-ol

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3,5-dimethyl-4-hydroxypiperidine (1.0 g, 4.56 mmole) and 20% palladium hydroxide (0.3 g) in methanol (20 ml) was stirred at room temperature in hydrogen atmosphere (1 atm.) for 4 hr. Catalyst was filtered off, washed with methanol, filtrate was concentrated to dryness to give 3,5-dimethyl-4-hydroxypiperidine. Yield 0.5 g (90%), C7H15NO, m/z 130 (M+1), PMR (CDCl3): 0.9 (6H, m, 2×CH3), 1.44 (1H, m, H3), 1.7 (1H, m, H5), 2.3 (1H, m, H6), 2.46-2.84 (2H, m, H2 & H6), 2.98 (1H, m, H2), 3.3-3.7 (1H, m, H4).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylpiperidin-4-ol
Reactant of Route 2
3,5-Dimethylpiperidin-4-ol
Reactant of Route 3
3,5-Dimethylpiperidin-4-ol
Reactant of Route 4
3,5-Dimethylpiperidin-4-ol
Reactant of Route 5
3,5-Dimethylpiperidin-4-ol
Reactant of Route 6
3,5-Dimethylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.